![molecular formula C11H19Cl2N3 B6144207 2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride CAS No. 1221724-27-1](/img/structure/B6144207.png)
2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride (2E4PPD) is a novel compound that has recently been studied for its potential applications in scientific research. It belongs to the class of piperidine derivatives and has been used in a variety of research experiments due to its interesting properties.
Scientific Research Applications
2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride has recently been studied for its potential applications in scientific research. It has been used in a variety of experiments due to its interesting properties, such as its ability to interact with other molecules in a specific way. It has also been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical reactions. These reactions are thought to be responsible for the anti-inflammatory and anti-cancer properties of the compound.
Biochemical and Physiological Effects
2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are proteins that are involved in the body’s inflammatory response. It has also been found to reduce the growth of cancer cells and induce apoptosis, which is the process of cell death.
Advantages and Limitations for Lab Experiments
2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride is a relatively new compound, so there are still some unknowns when it comes to its use in lab experiments. However, it does have some advantages. It is relatively easy to synthesize and is also stable, which makes it ideal for use in experiments. The main limitation is that its exact mechanism of action is still not fully understood, so further research is needed to better understand its effects.
Future Directions
There are a number of potential future directions for 2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride research. These include further studies into its anti-inflammatory and anti-cancer properties, as well as its potential use as a therapeutic agent. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Finally, further studies could be done to explore its potential applications in other areas, such as drug delivery and diagnostics.
Synthesis Methods
2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride can be synthesized through a process called the Biginelli reaction. This reaction involves the condensation of ethyl acetoacetate, urea, and a substituted aromatic aldehyde in the presence of an acid catalyst. This reaction results in the formation of a dihydropyrimidine compound, which can then be converted into 2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride by the addition of hydrochloric acid.
properties
IUPAC Name |
2-ethyl-4-piperidin-3-ylpyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-2-11-13-7-5-10(14-11)9-4-3-6-12-8-9;;/h5,7,9,12H,2-4,6,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZIKZGPYZRWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=N1)C2CCCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.